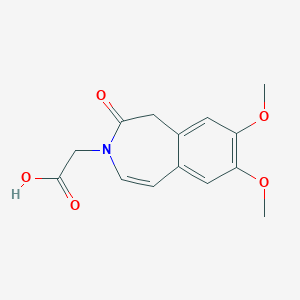

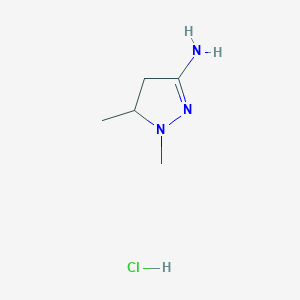

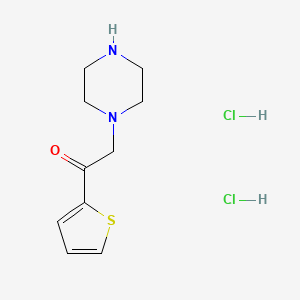

![molecular formula C12H14F3NO4S B1459276 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1858240-17-1](/img/structure/B1459276.png)

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid

Vue d'ensemble

Description

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical compound . It is used as a reagent for the alkaline hydrolysis of sulfides and in analytical chemistry to monitor the presence of sulfide in environmental samples . It is also a derivative of Benzoic acid and a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .

Molecular Structure Analysis

The molecular formula of this compound is C9H7F3O4S . It has a molecular weight of 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.513 . The boiling point is 416.6ºC at 760 mmHg . The flash point is 205.7ºC . The vapor pressure is 1.1E-07mmHg at 25°C .Applications De Recherche Scientifique

- 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical .

- It is used as a reagent for the alkaline hydrolysis of sulfides .

- It is also used in analytical chemistry to monitor the presence of sulfide in environmental samples .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .

- Method : The process involves the use of a radical approach to achieve protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Reagent for Alkaline Hydrolysis of Sulfides

-

Monitoring Sulfide in Environmental Samples

- Field : Environmental Science

- Application : This compound is used in analytical chemistry to monitor the presence of sulfide in environmental samples .

- Method : The compound is used in a reaction with sulfide, and the resulting product is analyzed .

- Results : The reaction allows for the detection and quantification of sulfide in environmental samples .

-

Herbicide Metabolite

- Field : Agriculture

- Application : This compound is a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .

- Method : The compound is produced as a result of the metabolic breakdown of Isoxaflutole in plants .

- Results : The presence of this metabolite can be used to monitor the use and effectiveness of Isoxaflutole as a herbicide .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Suitable personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, and protective clothing. In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .

Propriétés

IUPAC Name |

2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGQWVOZEREBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

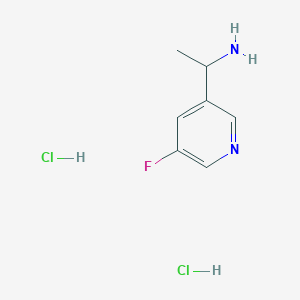

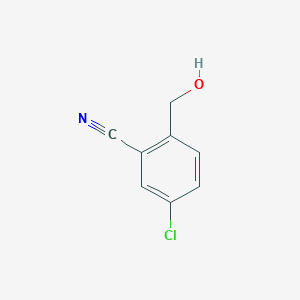

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

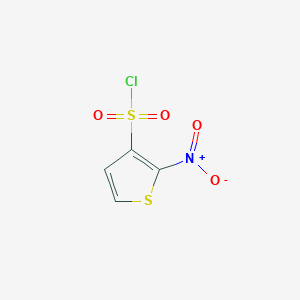

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

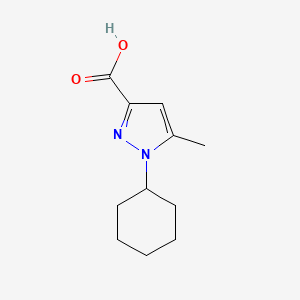

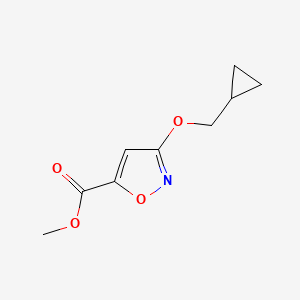

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)

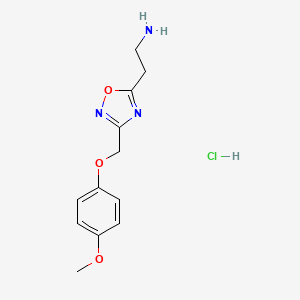

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)